- 2H-1,4-Benzoxazine and 2H-1,4-Benzothiazine-Derivative: Synthesis, characteristics and application to new hair dye2004, , ,,
Cas no 89976-75-0 (6-amino-2,4-dihydro-1,4-benzoxazin-3-one)

89976-75-0 structure
Nome do Produto:6-amino-2,4-dihydro-1,4-benzoxazin-3-one
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one
- 2H-1,4-Benzoxazin-3(4H)-one,6-amino-
- 6-Amino-2H-1,4-benzoxin-3(4H)-one
- 6-amino-4H-1,4-benzoxazin-3-one
- 6-amino-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one
- 6-amino-2H-1,4-benzoxazin-3(4H)-one(SALTDATA: FREE)
- 6-amino-2H-1,4-benzoxazine-3(4H)-one
- 6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 6-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine
- 6-Amino-4H-benz[1,4]oxazin-3-on
- 6-amino-4H-benzo[1,4]oxazin-3-one
- 6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine
- 6-Amino-3-oxo-3,4-dihydrobenzo[1,4]oxazine
- 6-amino-2,4-dihydro-1,4-benzoxazin-3-one
- Oprea1_109331
- GEPGYMHEMLZMBC-UHFFFAOYSA-N
- 6-amino-2H-1,4-benzoxazin-3-ol
- SBB016739
- STK930072
- STK359426
- B
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one (ACI)
- 6-Amino-1H-benzo[b][1,4]oxazine-3(4H)-one
- MFCD03425742
- 2T-0281
- ALBB-010331
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one, 97%
- DTXSID90377091
- BP-13235
- CS-0085219
- SY064941
- EN300-22926
- Z147646768
- 105202-25-3
- SB39719
- 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-
- BBL007894
- DB-182212
- SCHEMBL277585
- DB-078565
- 89976-75-0
- AK-820/40214366
- J-518222
- 6-amino-2H-benzo[b][1 pound not4]oxazin-3(4H)-one
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one, AldrichCPR
- AKOS000122896
-
- MDL: MFCD03425742
- Inchi: 1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
- Chave InChI: GEPGYMHEMLZMBC-UHFFFAOYSA-N
- SMILES: O=C1COC2C(=CC(=CC=2)N)N1
Propriedades Computadas
- Massa Exacta: 164.05900
- Massa monoisotópica: 164.058577502g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 196
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.2
- Superfície polar topológica: 64.4
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
Propriedades Experimentais
- Densidade: 1.344
- Ponto de Fusão: 88-93 °C
- PSA: 64.35000
- LogP: 1.31890
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38-52
- Instrução de Segurança: S26; S36/37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Classe de Perigo:IRRITANT
- Condição de armazenamento:2-8°C
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A259768-250mg |
6-Amino-2H-1,4-benzoxazin-3(4H)-one |
89976-75-0 | 97% | 250mg |
$17.0 | 2025-02-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0400-5g |
6-Amino-4H-benzo[1,4]oxazin-3-one |
89976-75-0 | 96% | 5g |
¥1731.3 | 2025-01-21 | |
eNovation Chemicals LLC | D967497-25g |
6-Amino-4H-benzo[1,4]oxazin-3-one |
89976-75-0 | 95% | 25g |
$885 | 2024-07-28 | |
Ambeed | A259768-1g |
6-Amino-2H-1,4-benzoxazin-3(4H)-one |
89976-75-0 | 97% | 1g |
$25.0 | 2025-02-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0400-25g |
6-Amino-4H-benzo[1,4]oxazin-3-one |
89976-75-0 | 96% | 25g |
6716.5CNY | 2021-05-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 746037-1G |
6-Amino-2<I>H</I>-1,4-benzoxazin-3(4<I>H</I>)-one |
89976-75-0 | 1g |
¥611.47 | 2023-11-25 | ||
Chemenu | CM155398-1g |
6-Amino-2H-1,4-benzoxazin-3(4H)-one |
89976-75-0 | 97% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-22926-0.1g |
6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one |
89976-75-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-22926-10.0g |
6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one |
89976-75-0 | 95.0% | 10.0g |
$239.0 | 2025-03-21 | |
eNovation Chemicals LLC | D960554-10g |
6-AMINO-2H-1,4-BENZOXAZIN-3(4H)-ONE |
89976-75-0 | 97% | 10g |
$315 | 2023-09-04 |
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Acetic acid , Iron Solvents: Ethanol
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium (supported on aminopropyl-functionalized siliceous mesocellular foam) Solvents: Dimethylformamide , Ethyl acetate ; 7 h, 1 atm, rt
Referência
- Mild and Selective Hydrogenation of Nitro Compounds using Palladium Nanoparticles Supported on Amino-Functionalized Mesocellular FoamChemCatChem, 2014, 6(11), 3153-3159,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt oxide (Co3O4) (carbon-supported) , Cobalt (carbon-supported) Solvents: Ethanol , Water ; 44 h, 40 bar, 110 °C
Referência
- Biomass-Derived Catalysts for Selective Hydrogenation of NitroarenesChemSusChem, 2017, 10(15), 3035-3039,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 0.5 h, 30 psi, rt
Referência
- Design, synthesis of diaminopyrimidine inhibitors targeting IgE- and IgG-mediated activation of Fc receptor signalingBioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2122-2128,
Método de produção 5
Condições de reacção
1.1 Reagents: Cuprous chloride , Potassium borohydride Solvents: Methanol ; 30 min, 25 °C
Referência
- Discovery of Potent, Orally Available Vanilloid Receptor-1 Antagonists. Structure-Activity Relationship of N-Aryl CinnamidesJournal of Medicinal Chemistry, 2005, 48(1), 71-90,
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Raw materials
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Preparation Products
6-amino-2,4-dihydro-1,4-benzoxazin-3-one Literatura Relacionada
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
89976-75-0 (6-amino-2,4-dihydro-1,4-benzoxazin-3-one) Produtos relacionados
- 2227698-66-8((3S)-3-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoic acid)
- 1806378-99-3(3,5-Bis(trifluoromethyl)-4-(hydroxymethyl)pyridine)
- 1444866-92-5(1-(1-isocyanatoethyl)-3-methoxybenzene)
- 2098131-84-9(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile)
- 478260-32-1(3-Methyl-N-{2-4-(methylsulfonyl)piperazinophenyl}benzenecarboxamide)
- 442535-56-0(3-(6-methoxy-1,3-benzothiazol-2-yl)-1-3-(4-methylphenyl)adamantan-1-ylurea)
- 1346600-21-2(Alphenal-d5)
- 1172507-41-3(N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 860644-63-9(3-(2,3-dihydro-1H-isoindol-2-yl)-3-(4-methoxyphenyl)propan-1-ol)
- 1170197-11-1(5-(cyclopropylsulfamoyl)-N-4-(propan-2-yl)phenylfuran-2-carboxamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89976-75-0)6-amino-2,4-dihydro-1,4-benzoxazin-3-one

Pureza:99%
Quantidade:25g
Preço ($):391.0